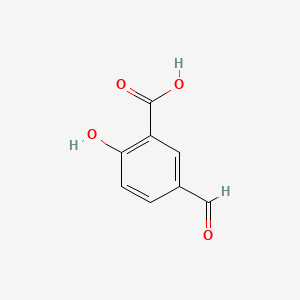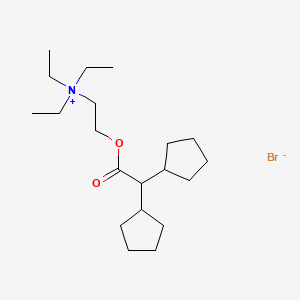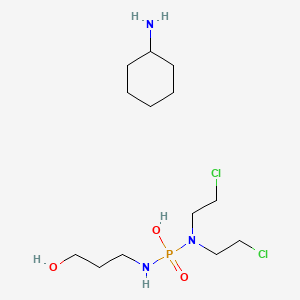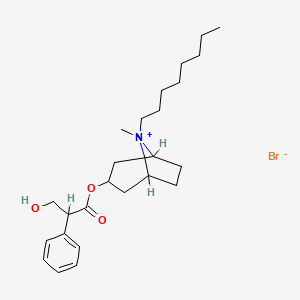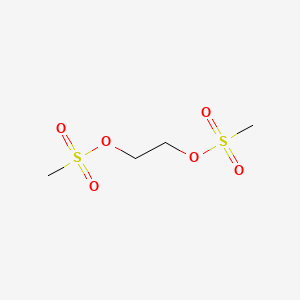
Ethylene dimethanesulfonate
Overview
Description
Ethane dimethane sulfonate is an organic compound with the chemical formula C4H10O6S2. It is an esterification product of one glycol and two methanesulfonic acids. This compound is known for its ability to eliminate all adult Leydig cells in the testis of adult male rats, which then regenerate from stem cells .
Scientific Research Applications
Ethane dimethane sulfonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various esters and sulfonic acid derivatives.
Biology: In biological research, it is used to study the regeneration of Leydig cells in the testis of male rats.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of ethane dimethane sulfonate involves the elimination of adult Leydig cells in the testis. This is achieved through the esterification of glycol with methanesulfonic acid, which disrupts the cellular structure of Leydig cells. The molecular targets include the cellular components of Leydig cells, leading to their destruction and subsequent regeneration from stem cells .
Safety and Hazards
EDS is harmful if swallowed, in contact with skin, or inhaled . It is suspected of causing cancer . Protective measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Future Directions
Biochemical Analysis
Biochemical Properties
Ethylene dimethanesulfonate plays a crucial role in biochemical reactions, particularly in the selective destruction of Leydig cells in the testes. It interacts with several enzymes and proteins, including caspase-3, which is a key mediator of apoptosis. The compound induces apoptosis through chromatin condensation and nuclear fragmentation, leading to cell death . Additionally, this compound affects the production of testosterone by inhibiting steroid biosynthesis .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. In Leydig cells, it disrupts spermatogenesis by shunting androgen support, resulting in transient infertility . The compound also influences cell signaling pathways, gene expression, and cellular metabolism by inducing apoptosis through the activation of caspase-3 . This leads to a decrease in the weight of the testes, seminal vesicles, and prostate glands .
Molecular Mechanism
The molecular mechanism of this compound involves its action as a glutathione-dependent alkylating agent. It rapidly diffuses across tissues and selectively inhibits steroid biosynthesis by destroying Leydig cells . The compound binds to biomolecules, leading to enzyme inhibition and changes in gene expression. The activation of caspase-3 is a critical step in the apoptotic process induced by this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is known to be stable and effective in inducing apoptosis within the first 24 hours of administration . Long-term effects include the regeneration of Leydig cells and the restoration of testosterone levels over a period of 7 to 10 weeks . The stability and degradation of this compound are crucial factors in its long-term impact on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound selectively kills Leydig cells, while higher doses can induce necrosis in non-steroidogenic cells . Threshold effects are observed, with specific dosages required to induce apoptosis in different cell types. Toxic or adverse effects at high doses include significant tissue damage and disruption of normal cellular functions .
Metabolic Pathways
This compound is involved in metabolic pathways related to steroid biosynthesis. It interacts with enzymes such as 3β-hydroxysteroid dehydrogenase, which plays a role in the production of testosterone . The compound’s impact on metabolic flux and metabolite levels is significant, as it inhibits the production of key steroids necessary for normal cellular function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through diffusion. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation in specific tissues, such as the testes, are critical for its selective action on Leydig cells .
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its activity. The compound’s targeting signals and post-translational modifications direct it to organelles involved in steroid biosynthesis, such as the endoplasmic reticulum and mitochondria . This subcellular localization is essential for its function in inducing apoptosis and inhibiting enzyme activity.
Preparation Methods
Ethane dimethane sulfonate can be synthesized through the esterification of ethylene glycol with methanesulfonic acid. The reaction typically involves the use of an acid catalyst and is carried out under controlled temperature conditions to ensure the formation of the desired ester. Industrial production methods may involve continuous flow processes to optimize yield and purity .
Chemical Reactions Analysis
Ethane dimethane sulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into simpler alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methanesulfonate groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide.
Comparison with Similar Compounds
Ethane dimethane sulfonate can be compared with other similar compounds such as:
Busulfan: Another alkylating agent used in chemotherapy.
Methanesulfonic acid esters: These compounds share similar esterification properties and are used in various chemical reactions. Ethane dimethane sulfonate is unique in its specific application for Leydig cell elimination and regeneration studies
properties
IUPAC Name |
2-methylsulfonyloxyethyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O6S2/c1-11(5,6)9-3-4-10-12(2,7)8/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSQFARNGNIZGAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCOS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
52410-74-9 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(methylsulfonyl)-ω-[(methylsulfonyl)oxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52410-74-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40196931 | |
| Record name | Ethylene dimethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40196931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4672-49-5 | |
| Record name | 1,2-Ethanediol, 1,2-dimethanesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4672-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethylene dimethanesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004672495 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethylene dimethanesulfonate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17016 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethylene dimethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40196931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(methanesulfonyloxy)ethyl methanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHANE DIMETHANESULPHONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EW8V7BJ66Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide hydrochloride](/img/structure/B1198205.png)
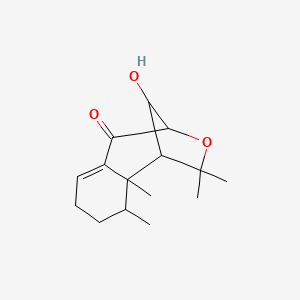
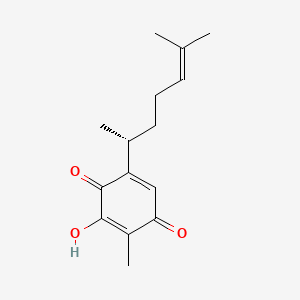



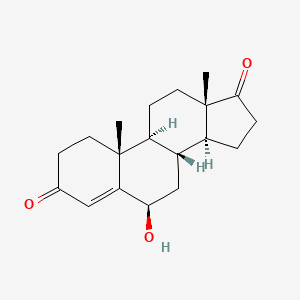
![1H-Imidazo[4,5-b]pyridine](/img/structure/B1198216.png)
